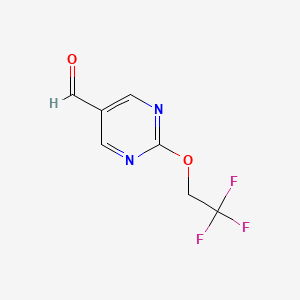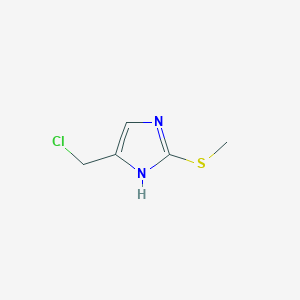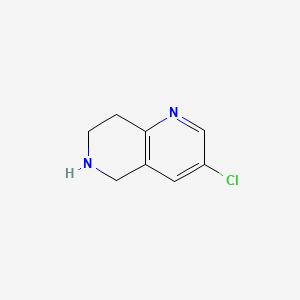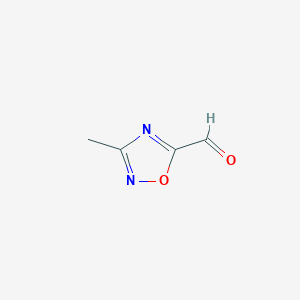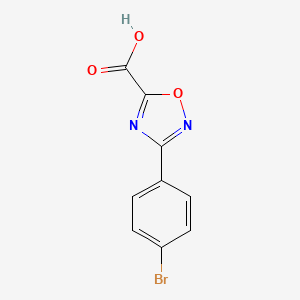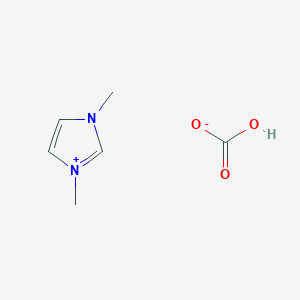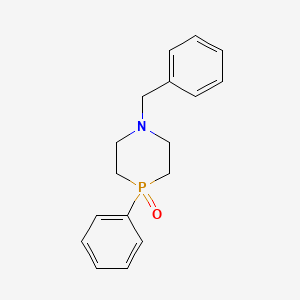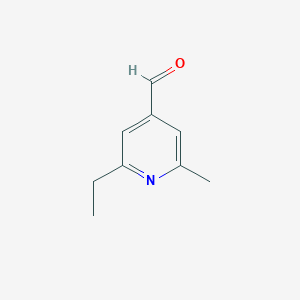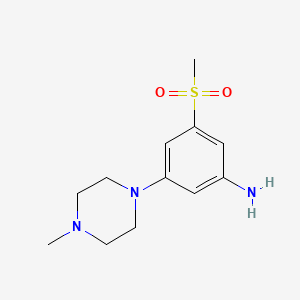
3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline
Übersicht
Beschreibung
“3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C11H17N3 . It is used as a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular weight of this compound is 191.27 . The SMILES representation of its structure is CN1CCN(CC1)C2=CC(=CC=C2)N .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline” are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonism
Research on analogues of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, such as GR127935, has demonstrated their potential as potent and selective antagonists of the 5-HT(1B/1D) serotonin receptors. These compounds have shown high affinities at rat and calf serotonin receptors and pronounced effects in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. This suggests their potential use in modulating serotonin-related activities in the brain, with implications for treating conditions like depression or anxiety (Liao et al., 2000).
Synthesis and Biological Activity
Studies have focused on synthesizing new amides containing the N-methylpiperazine fragment, which includes 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline. These compounds have been synthesized and tested for their potential biological activities. Such studies contribute to the understanding of the chemical properties and potential applications of these molecules in medical and pharmaceutical research (Koroleva et al., 2011).
Hypoxic-Cytotoxic Agents
Some derivatives of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline have been explored for their role as hypoxic-cytotoxic agents. These studies aim to develop compounds that can be effective in targeting hypoxic tumor cells, a significant challenge in cancer therapy (Ortega et al., 2000).
Cognitive Impairment Treatment
Research has identified 1,3,5-triazine-piperazine derivatives, related to 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, as potent ligands for the 5-HT6 serotonin receptor. These compounds have shown promising pharmacological profiles for treating cognitive impairment, indicating their potential in therapeutic applications for conditions like Alzheimer's disease (Latacz et al., 2019).
Src Kinase Inhibition
Studies have also focused on derivatives of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline for their potential as Src kinase inhibitors. These compounds, such as SKS-927, have shown potent inhibitory activity against Src kinase, which is crucial in regulating various cellular processes. This research has implications for the development of new therapeutic agents in cancer treatment, as Src kinase plays a role in cancer cell proliferation and metastasis (Boschelli et al., 2007).
G-Quadruplex Stabilization for Cancer Therapy
The use of 4-(4-methylpiperazin-1-yl)aniline, a related compound, has been explored in the design of small molecules for stabilizing G-quadruplex structures in DNA. This research focuses on developing new therapeutic strategies for cancer treatment by targeting the G-quadruplex motif in the promoter region of the c-MYC protooncogene, thus inhibiting its expression (Pomeislová et al., 2020).
Antidepressant Development
Research on compounds combining 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, based on structures similar to 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, has been conducted to develop more efficient antidepressants. These studies aim to enhance serotonergic neurotransmission, offering a novel approach to treating depression (Matzen et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-3-5-15(6-4-14)11-7-10(13)8-12(9-11)18(2,16)17/h7-9H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQBBJRWUFAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728871 | |
| Record name | 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline | |
CAS RN |
945397-20-6 | |
| Record name | 3-(4-Methyl-1-piperazinyl)-5-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945397-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



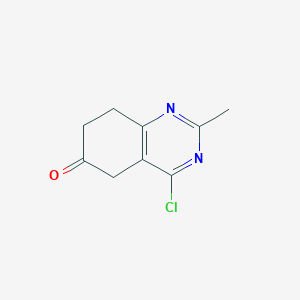
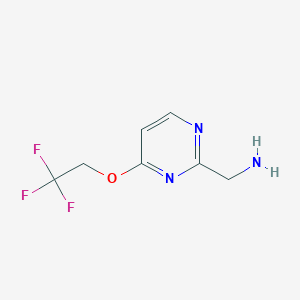
![3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B3310096.png)
